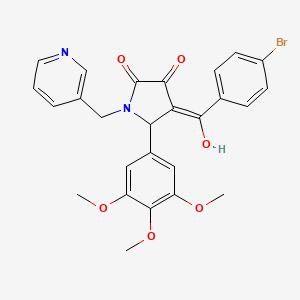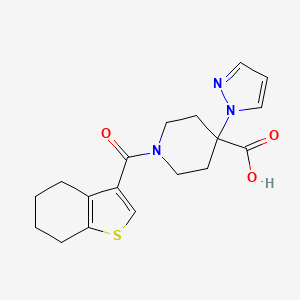![molecular formula C18H20N2O3 B5466812 N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5466812.png)
N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide, commonly known as TFA-NB1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TFA-NB1 belongs to the class of N-phenylbenzamides and is structurally similar to other benzamide derivatives such as N-(4-hydroxyphenyl)-2-methylpropanamide (paracetamol) and N-(4-chlorophenyl)-2-methylpropanamide (chlorpropamide).
Wirkmechanismus
The exact mechanism of action of TFA-NB1 is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins that contribute to inflammation, pain, and fever. TFA-NB1 has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects
TFA-NB1 has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to exhibit significant cytotoxicity against cancer cells, both in vitro and in vivo. TFA-NB1 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Vorteile Und Einschränkungen Für Laborexperimente
TFA-NB1 has several advantages as a research tool. It is a highly potent and selective inhibitor of COX-2 enzyme, making it a valuable tool for studying the role of COX-2 in inflammation, pain, and fever. TFA-NB1 also exhibits significant anticancer activity, making it a potential candidate for the development of novel anticancer drugs. However, TFA-NB1 has several limitations as well. It is a synthetic compound and may not accurately represent the natural compounds found in living organisms. TFA-NB1 also has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on TFA-NB1. One area of research is the development of novel COX-2 inhibitors based on the structure of TFA-NB1. Another area of research is the investigation of the anticancer activity of TFA-NB1 in combination with other anticancer drugs. The potential use of TFA-NB1 in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease also warrants further investigation. Finally, the development of more efficient and cost-effective methods for the synthesis of TFA-NB1 may facilitate its use as a research tool.
Synthesemethoden
The synthesis of TFA-NB1 involves the reaction of 3-(2-furyl)acrylic acid with N-(tert-butyl)-2-aminobenzamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions in a suitable solvent such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography to obtain pure TFA-NB1.
Wissenschaftliche Forschungsanwendungen
TFA-NB1 has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit promising anti-inflammatory, analgesic, and antipyretic properties. TFA-NB1 has also been shown to have potent anticancer activity against various cancer cell lines.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[[(Z)-3-(furan-2-yl)prop-2-enoyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-18(2,3)20-17(22)14-8-4-5-9-15(14)19-16(21)11-10-13-7-6-12-23-13/h4-12H,1-3H3,(H,19,21)(H,20,22)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWHMJPSZMZIML-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)/C=C\C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 1-[2-(propylthio)benzoyl]-3-piperidinecarboxylate](/img/structure/B5466733.png)


![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5466767.png)
![N,N-diethyl-4-{[4-hydroxy-2-(3-hydroxyphenyl)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}benzenesulfonamide](/img/structure/B5466768.png)
![methyl 2-[(ethylsulfonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5466771.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5466779.png)
![N,N,2-trimethyl-7-[(3-methyl-2-thienyl)sulfonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5466783.png)
![N-(3-{[5-(dimethylamino)pentyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B5466784.png)

![4-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5466810.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5466836.png)